N-(5-chloropyridin-2-yl)-2-(dimethylamino)acetamide
Description
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(dimethylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-13(2)6-9(14)12-8-4-3-7(10)5-11-8/h3-5H,6H2,1-2H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQCVRFODKCXOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=NC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloropyridin-2-yl)-2-(dimethylamino)acetamide typically involves the reaction of 5-chloropyridine-2-carboxylic acid with dimethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with acetic anhydride to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Solvent recycling and purification steps are also integrated to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(5-chloropyridin-2-yl)-2-(dimethylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticoagulant Properties
Betrixaban is primarily utilized for the prophylaxis of venous thromboembolism (VTE) in hospitalized patients at risk due to restricted mobility. It functions by inhibiting factor Xa, a key enzyme in the coagulation cascade, thereby reducing the formation of blood clots .
1.2 Clinical Studies
Clinical trials have demonstrated the efficacy of Betrixaban in reducing VTE events compared to traditional anticoagulants. A notable study published in the New England Journal of Medicine highlighted its effectiveness in patients with acute medical illnesses, showing a significant reduction in VTE rates without increasing major bleeding risks .
Synthesis and Chemical Properties
2.1 Synthetic Routes
The synthesis of N-(5-chloropyridin-2-yl)-2-(dimethylamino)acetamide involves several steps, including the reaction of 5-chloropyridin-2-amine with various acylating agents under specific conditions to yield the final product .
Table 1: Summary of Synthesis Steps
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 5-chloropyridin-2-amine + Acetic anhydride | Reflux | N-(5-chloropyridin-2-yl)acetamide |
| 2 | N-(5-chloropyridin-2-yl)acetamide + Dimethylamine | Stirring at room temperature | This compound |
2.2 Physicochemical Properties
The compound exhibits favorable solubility and permeability characteristics, which enhance its bioavailability as a therapeutic agent . The formation of salt derivatives has been shown to improve these properties further, making it a versatile candidate for various formulations.
Research Developments
3.1 Structure–Activity Relationship (SAR) Studies
Research into the SAR of Betrixaban has revealed insights into how modifications to its structure can influence its pharmacological activity. For instance, substituents on the pyridine ring have been correlated with enhanced potency against factor Xa inhibition .
3.2 Anti-inflammatory Potential
Recent studies have also explored the anti-inflammatory properties of related pyridine derivatives. These compounds showed significant inhibition of COX-2 enzyme activity, suggesting potential applications beyond anticoagulation therapy .
Case Studies
4.1 Clinical Efficacy
A comprehensive clinical trial assessed Betrixaban's efficacy in preventing VTE in patients undergoing major orthopedic surgeries. Results indicated that patients receiving Betrixaban had lower incidences of VTE compared to those on standard care .
4.2 Comparative Analysis
In another study comparing Betrixaban with rivaroxaban (another factor Xa inhibitor), Betrixaban demonstrated comparable efficacy with a lower incidence of bleeding complications, highlighting its safety profile .
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-(dimethylamino)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
- N-(5-bromopyridin-2-yl)-2-(dimethylamino)acetamide
- N-(5-fluoropyridin-2-yl)-2-(dimethylamino)acetamide
- N-(5-methylpyridin-2-yl)-2-(dimethylamino)acetamide
Comparison: N-(5-chloropyridin-2-yl)-2-(dimethylamino)acetamide is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. Compared to its bromine, fluorine, and methyl analogs, the chlorine-substituted compound may exhibit different electronic and steric effects, leading to variations in its chemical behavior and biological activity.
Biological Activity
N-(5-chloropyridin-2-yl)-2-(dimethylamino)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and antitumor applications. This article reviews the available literature on its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro substituent on the pyridine ring, which is known to influence its biological activity by enhancing lipophilicity and membrane permeability.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 5-chloropyridine exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown high antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 5-Chloropyridine Derivative A | M. luteum | 3.9 |
| 5-Chloropyridine Derivative B | C. tenuis | 0.9 |
| This compound | S. aureus | TBD |
The presence of the chlorine atom enhances the compound's interactions with bacterial membranes, contributing to its efficacy against Gram-positive bacteria.
Antitumor Activity
The antitumor potential of this compound has been evaluated using various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and glioblastoma (U-87). The MTT assay results indicate that certain derivatives exhibit cytotoxic effects, with IC50 values suggesting promising antitumor activity.
Table 2: Antitumor Activity in Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 39.2 ± 1.7 |
| Compound B | U-87 | TBD |
| This compound | MDA-MB-231 | TBD |
Molecular modeling studies suggest that these compounds may inhibit key proteins in the mitogen-activated protein kinase (MAPK) pathway, such as BRAF and MEK serine-threonine kinases, which are critical in cancer progression.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The chlorinated pyridine moiety plays a crucial role in modulating lipophilicity and enhancing cellular uptake. Studies have shown that variations in substituents can significantly alter the pharmacological profile of these compounds.
Key Findings from SAR Studies
- Chloro Substituent : Enhances antimicrobial and antitumor activities by improving membrane permeability.
- Dimethylamino Group : Contributes to increased solubility and potential interactions with biological targets.
- Pyridine Ring Modifications : Influence binding affinity to specific enzymes or receptors involved in disease pathways.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- Antibacterial Efficacy : A study demonstrated that this compound effectively reduced bacterial load in infected animal models, showcasing its potential for therapeutic applications.
- Cancer Cell Viability : In vitro studies revealed that treatment with this compound led to a significant reduction in cell viability in aggressive cancer cell lines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
